

4-Fluorophenylboronic Acid: A Technical Safety Guide for Researchers

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)phenylboronic acid

Cat. No.: B126331

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This technical guide provides an in-depth overview of the safety information for 4-Fluorophenylboronic acid, a versatile reagent frequently used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal.

Core Safety Information

4-Fluorophenylboronic acid is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is essential to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Fluorophenylboronic acid.

Property	Value	Source
Molecular Formula	C6H6BFO2	[1] [4]
Molecular Weight	139.92 g/mol	[1] [4]
Appearance	White to off-white or yellow to beige crystalline or fluffy powder	[5] [6]
Melting Point	262-265 °C	[5]
Solubility	Slightly soluble in water	[7]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below outlines the GHS classification for 4-Fluorophenylboronic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation

Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies for the key experiments relevant to 4-Fluorophenylboronic acid.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

The "Harmful if swallowed" classification is determined by assessing the acute toxic response following oral administration of the substance.[\[2\]](#)

- Principle: A single dose of the substance is administered orally to fasted experimental animals (typically rodents).[\[2\]](#)[\[8\]](#) The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.[\[8\]](#)[\[9\]](#)
- Methodology: The test can be conducted using one of several methods, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[\[2\]](#) These methods aim to determine the LD50 (the dose lethal to 50% of the test population) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[\[2\]](#) Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, and central nervous systems, as well as body weight changes.[\[8\]](#)

Skin Irritation (OECD Guideline 404 or 439)

The "Causes skin irritation" classification is based on the potential of the substance to cause reversible inflammatory changes to the skin.[\[10\]](#)

- Principle: The test substance is applied to the skin of an experimental animal (in vivo, OECD 404) or to a reconstructed human epidermis model (in vitro, OECD 439).[\[10\]](#)[\[11\]](#)
- In Vivo Methodology (OECD 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit) for a set period (up to 4 hours).[\[12\]](#) The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[\[12\]](#)
- In Vitro Methodology (OECD 439): The substance is applied to a reconstructed human epidermis model.[\[13\]](#) After a defined exposure and post-incubation period, cell viability is measured (e.g., using an MTT assay).[\[13\]](#) A reduction in cell viability below a certain threshold indicates an irritant potential.[\[13\]](#)

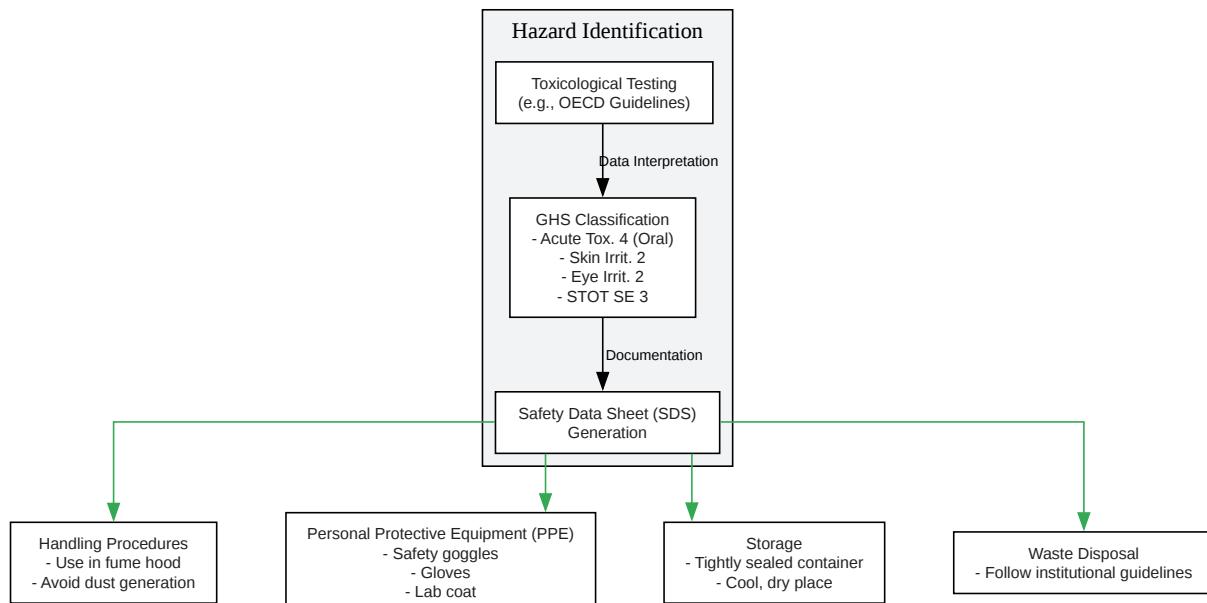
Eye Irritation (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined by assessing the potential of a substance to produce changes in the eye.

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1] [6]
- Methodology: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[1][6][7] The severity and reversibility of the observed effects are scored to determine the irritation potential.[1] To minimize animal distress, a weight-of-evidence analysis and in vitro methods are considered before in vivo testing is performed.[1]

Logical Workflow for Hazard Identification and Safety Precautions

The following diagram illustrates the logical workflow from hazard identification based on experimental data to the implementation of appropriate safety measures in a laboratory setting.



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